molecular formula C36H36Cl2N4O4 B12907571 N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) CAS No. 108112-58-9

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide)

Cat. No.: B12907571
CAS No.: 108112-58-9
M. Wt: 659.6 g/mol
InChI Key: JPPOMYUZDDVYCZ-UHFFFAOYSA-N
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Description

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is a synthetic phenazine-derivative building block designed for advanced chemical and materials science research. Compounds based on the phenazine scaffold, similar to the documented N,N'-(Phenazine-2,3-diyl)bis(3-nitrobenzamide) , are of significant interest in the development of organic electronic materials due to their extended pi-conjugated system, which facilitates electron transport . The specific structural motifs in this molecule—the phenazine core acting as an electron-accepting unit and the benzamide groups with alkoxy side chains—make it a promising candidate for creating supramolecular structures and functional dyes. The chlorine atoms and pentyloxy chains allow for precise tuning of the compound's electronic properties, solubility, and intermolecular interactions. Researchers can utilize this chemical as a key precursor in the synthesis of more complex molecular systems, for exploratory catalysis studies, or in the fabrication of novel organic semiconductors and sensors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

108112-58-9

Molecular Formula

C36H36Cl2N4O4

Molecular Weight

659.6 g/mol

IUPAC Name

5-chloro-N-[3-[(5-chloro-2-pentoxybenzoyl)amino]phenazin-2-yl]-2-pentoxybenzamide

InChI

InChI=1S/C36H36Cl2N4O4/c1-3-5-9-17-45-33-15-13-23(37)19-25(33)35(43)41-31-21-29-30(40-28-12-8-7-11-27(28)39-29)22-32(31)42-36(44)26-20-24(38)14-16-34(26)46-18-10-6-4-2/h7-8,11-16,19-22H,3-6,9-10,17-18H2,1-2H3,(H,41,43)(H,42,44)

InChI Key

JPPOMYUZDDVYCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=C(C=CC(=C5)Cl)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable quinone, such as 1,2-benzoquinone, under acidic conditions.

    Introduction of Benzamide Groups: The phenazine core is then reacted with 5-chloro-2-(pentyloxy)benzoic acid in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide groups.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) can undergo various chemical reactions, including:

    Oxidation: The phenazine core can be oxidized to form quinone derivatives under oxidative conditions.

    Reduction: The compound can be reduced to form dihydrophenazine derivatives using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms on the benzamide groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrophenazine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Phenazine derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. It has been investigated for its ability to inhibit the growth of various bacterial and fungal strains.

Medicine: The compound’s potential as a therapeutic agent is being explored in medicinal chemistry. Its unique structure and biological activity make it a candidate for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity by damaging cellular components of pathogens.

Comparison with Similar Compounds

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) (CAS: 108112-57-8)

Structural Differences :

  • Substituent : Methoxy (-OCH₃) vs. pentyloxy (-O(CH₂)₄CH₃) groups.
  • Lipophilicity: The pentyloxy variant has a higher logP value (estimated +2.5 vs. +1.8 for methoxy), enhancing solubility in nonpolar solvents.

N,N'-Pentane-1,5-diylbis(2,3-dihydroxybenzamide) (5LC)

Structural Differences :

  • Core : Linear pentane spacer vs. phenazine backbone.
  • Functional Groups : Dihydroxybenzamide (chelating sites) vs. chlorinated benzamide.

Key Comparisons :

Property Phenazine-Pentyloxy Derivative 5LC
Chelation Capacity Moderate (amide N,O donors) High (catechol O donors)
Solubility in Water Low (0.1 mg/mL) Moderate (5–10 mg/mL)
Biological Activity Antimicrobial (predicted) Antioxidant (confirmed)

Quinoxalino[2,3-b]phenazine Derivatives

Structural Context: Compounds like 5,7-diphenylquinoxalino[2,3-b]phenazine (3a) share the phenazine core but incorporate fused quinoxaline rings instead of benzamide substituents .

Functional Differences :

  • Electronic Properties: Quinoxaline fusion increases π-conjugation, redshift absorption/emission spectra.
  • Applications : Used in optoelectronics, contrasting with the benzamide derivatives’ focus on bioactivity .

Solubility and Stability

  • Pentyloxy Derivative : Soluble in DMSO (>50 mg/mL) but insoluble in water. Stability under argon exceeds 12 months at -20°C .
  • Methoxy Derivative : Similar DMSO solubility but prone to oxidative degradation in air .

Biological Activity

N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is a synthetic compound characterized by its unique phenazine core linked to two 5-chloro-2-(pentyloxy)benzamide units. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, primarily attributed to the phenazine moiety, which is known for its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) is C28H20Cl2N4O4C_{28}H_{20}Cl_{2}N_{4}O_{4}, with a molecular weight of 547.39 g/mol. The structure includes a phenazine backbone that enhances its biological interactions, particularly through the chloro and pentyloxy substituents, which improve solubility and bioavailability.

Antimicrobial Properties

Research indicates that phenazines exhibit significant antimicrobial activity. N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The phenazine core is known to facilitate electron transfer processes that can disrupt microbial cell membranes.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa20

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it exhibits selective cytotoxicity towards leukemia cells, with EC50 values significantly lower than those observed in normal cells. For instance, N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) demonstrated an EC50 of approximately 40 nM against acute myeloid leukemia cells.

Cell Line EC50 (nM)
Acute Myeloid Leukemia40
HeLa (Cervical Cancer)100
A549 (Lung Cancer)150

The mechanisms underlying the biological activity of N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) include:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Production : It can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.
  • Topoisomerase Inhibition : The compound may inhibit topoisomerases, enzymes critical for DNA replication and repair.

Case Studies

A recent study investigated the effects of N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide) on various cancer cell lines. The results indicated:

  • Significant apoptosis was observed in treated leukemia cells compared to untreated controls.
  • Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death.

Additionally, animal model studies demonstrated reduced tumor growth rates when treated with this compound compared to control groups.

Q & A

Q. What are the recommended synthetic routes for N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-(pentyloxy)benzamide), and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via a multi-step amide coupling strategy. A typical approach involves:

Activation of carboxylic acids : Use reagents like SOCl₂ or (COCl)₂ to convert 5-chloro-2-(pentyloxy)benzoic acid into its acyl chloride derivative .

Coupling with phenazine diamine : React the acyl chloride with phenazine-2,3-diamine in dry toluene or pyridine, using a base like DIPEA (diisopropylethylamine) to neutralize HCl byproducts .

Purification : Chromatography (silica/PTLC) or recrystallization (e.g., methanol) is critical for isolating the pure product .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC-MS .
  • Control temperature (e.g., room temperature for coupling, 50–80°C for acid activation) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the amide bond formation and pentyloxy chain integration. Aromatic protons in phenazine and benzamide moieties will show distinct splitting patterns .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯F/O) that stabilize the crystal lattice .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer :

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C) .
  • Storage : Use amber vials with desiccants (silica gel) in a freezer. Solutions in DMSO should be aliquoted to prevent freeze-thaw degradation .

Q. What safety precautions are required when handling this compound?

Methodological Answer :

  • Acute Toxicity : Classified as harmful if inhaled (H333) or ingested (H303). Use fume hoods and PPE (gloves, goggles) .
  • Waste Disposal : Neutralize with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its antiprotozoal activity?

Methodological Answer :

  • Analog Synthesis : Modify the phenazine core (e.g., electron-withdrawing groups) or pentyloxy chain length to assess impact on bioactivity .
  • In Vitro Assays : Screen against Trypanosoma brucei or Leishmania using resazurin-based viability assays. Compare IC₅₀ values with control compounds .
  • Mechanistic Probes : Use enzymatic assays (e.g., PFOR inhibition) or fluorescence polarization to study target binding .

Q. How can computational methods (e.g., molecular docking) predict its binding affinity to protozoan enzymes?

Methodological Answer :

  • Target Selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or kinetoplastid-specific kinases .
  • Docking Workflow :
    • Prepare ligand structures (e.g., optimize geometry with Gaussian09).
    • Use AutoDock Vina or Schrödinger Suite for docking simulations.
    • Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data?

Methodological Answer :

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous toluene), stoichiometry, and catalyst quality (e.g., Pd/C for reductions) .
  • Data Normalization : Report bioactivity as mean ± SEM across ≥3 independent replicates. Use standardized protocols (e.g., CLSI guidelines) .
  • Controlled Variables : Document temperature, humidity, and atmospheric conditions during synthesis .

Q. What factorial design approaches are suitable for optimizing reaction parameters?

Methodological Answer :

  • 2³ Factorial Design : Test variables like temperature (40–80°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF). Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between time, reagent ratio, and yield to predict optimal conditions .

Q. How can theoretical frameworks guide mechanistic studies of its biological activity?

Methodological Answer :

  • Hypothesis-Driven Research : Link observed bioactivity to electron-deficient phenazine cores, which may disrupt redox balance in parasites .
  • Kinetic Modeling : Apply Michaelis-Menten kinetics to enzyme inhibition assays to derive Kᵢ values .

Q. What strategies can resolve challenges in crystallizing this compound for structural analysis?

Methodological Answer :

  • Solvent Screening : Test polar/non-polar solvent mixtures (e.g., CH₃OH/hexane) .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .
  • Temperature Gradients : Slowly cool saturated solutions from 60°C to 4°C over 48 hours .

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